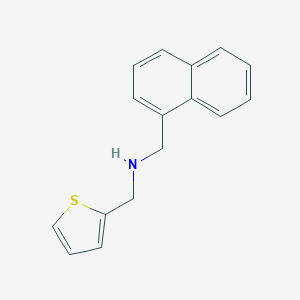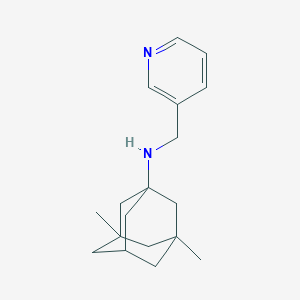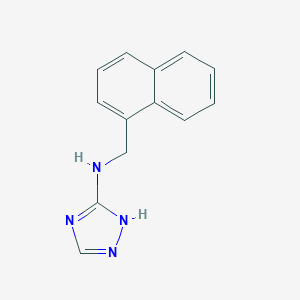![molecular formula C23H19N3O3S B279589 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA](/img/structure/B279589.png)
3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENYLACETYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea is a synthetic organic compound with the molecular formula C23H19N3O3S and a molecular weight of 417.48 g/mol This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a phenylacetyl thiourea moiety
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using reagents such as methyl iodide in the presence of a base.
Formation of the Phenylacetyl Thiourea Moiety: This step involves the reaction of phenyl isothiocyanate with an amine derivative to form the thiourea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as halides or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation . The benzoxazole ring and thiourea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea can be compared with other similar compounds, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also features a heterocyclic ring and has been studied for its anticancer properties.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Similar to the target compound, this derivative has shown potential in biological applications, particularly in cancer research.
The uniqueness of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-(phenylacetyl)thiourea lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3S/c1-28-19-12-11-16(22-24-17-9-5-6-10-20(17)29-22)14-18(19)25-23(30)26-21(27)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H2,25,26,27,30) |
InChI Key |
BXYILKRQLOBWTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B279508.png)

![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B279510.png)

![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B279512.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B279514.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B279517.png)
![N-[[(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B279521.png)
![N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)
![5-(3-chloro-2-methylphenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B279526.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B279528.png)

![N-[4-(benzyloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B279531.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279534.png)
